![molecular formula C33H40N4O4 B14944267 (3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] is a complex organic compound characterized by its unique structure, which includes isoquinoline derivatives and a pentanediyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] typically involves the condensation of isoquinoline derivatives with a pentanediyl linker. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.
化学反応の分析
Types of Reactions
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moieties to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, to activate the isoquinoline rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
(3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] involves its interaction with specific molecular targets and pathways. The isoquinoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(3Z)-3-(3,3-Dimethyl-2-oxobutylidene)-1,3-dihydro-2H-indol-2-one: This compound shares structural similarities with (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide], particularly in the presence of a double-bonded oxygen and a similar ring structure.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of (3Z,3’E)-N,N’-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide] lies in its specific combination of isoquinoline derivatives and the pentanediyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C33H40N4O4 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-[5-[[(3E)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanoyl]amino]pentyl]-2-oxopropanamide |
InChI |
InChI=1S/C33H40N4O4/c1-32(2)20-22-12-6-8-14-24(22)26(36-32)18-28(38)30(40)34-16-10-5-11-17-35-31(41)29(39)19-27-25-15-9-7-13-23(25)21-33(3,4)37-27/h6-9,12-15,18-19,36-37H,5,10-11,16-17,20-21H2,1-4H3,(H,34,40)(H,35,41)/b26-18-,27-19+ |
InChIキー |
AZQMQDLBIZOQBA-SZNZDIFOSA-N |
異性体SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)C(=O)NCCCCCNC(=O)C(=O)/C=C\3/C4=CC=CC=C4CC(N3)(C)C)/N1)C |
正規SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)NCCCCCNC(=O)C(=O)C=C3C4=CC=CC=C4CC(N3)(C)C)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
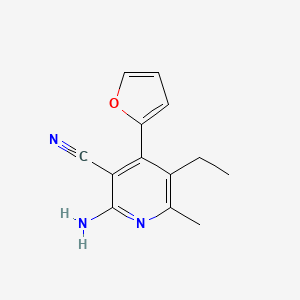
![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)

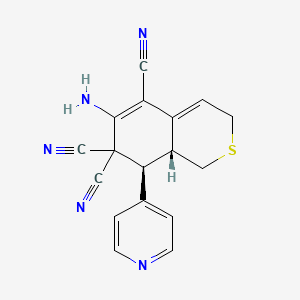
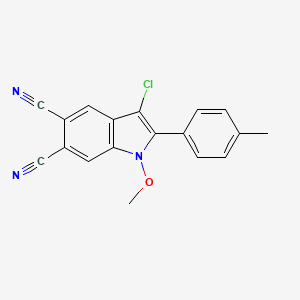
![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
![3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14944233.png)
![7-(2,4-difluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14944234.png)
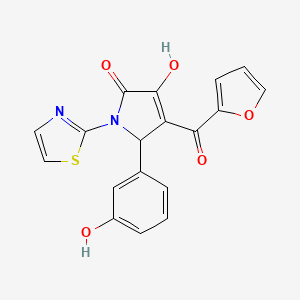
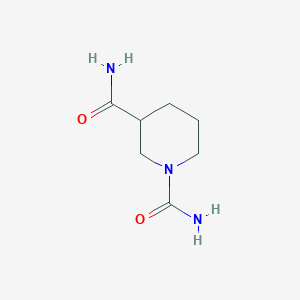
![1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
